Benzofuran-4-ol (CAS 480-97-7) is a specialized bicyclic heteroaromatic building block characterized by a fused furan and phenol ring system with the hydroxyl group specifically positioned at C-4. As a solid at room temperature (melting point 57-58 °C) with a predicted pKa of approximately 9.37, it offers distinct handling and reactivity profiles compared to simpler liquid phenols. In chemical procurement and pharmaceutical manufacturing, it serves as an essential, non-interchangeable precursor for the synthesis of 4-substituted benzofuran derivatives, including biologically active aurones, PAR4 antagonists, and specific kinase inhibitors. Procuring this exact regioisomer is critical for controlling downstream regioselectivity during electrophilic aromatic substitution, bypassing the historically low-yield synthetic routes required to build the 4-hydroxybenzofuran core from acyclic or simple monocyclic precursors [1].
Substituting Benzofuran-4-ol with its more common and synthetically accessible isomer, Benzofuran-5-ol, fundamentally alters downstream synthetic pathways and final API activity. The position of the hydroxyl group dictates the regiochemistry of electrophilic aromatic substitution; the 4-OH group directs incoming electrophiles (such as halogens or formyl groups) to the 5- and 7-positions, whereas the 5-OH isomer directs them to the 4- and 6-positions. This absolute regiochemical divergence means that Benzofuran-5-ol cannot be used to synthesize 4,5-disubstituted or 4,7-disubstituted benzofuran targets, such as specific HCV RNA-dependent RNA polymerase inhibitors or PAR4 antagonists. Furthermore, the starting material for synthesizing the 4-OH core (2,6-dihydroxyacetophenone) is significantly higher in cost than the 2,5-analog used for the 5-OH core, making the direct procurement of Benzofuran-4-ol a critical strategic choice to avoid costly, multi-step in-house cyclization and reduction processes [1].
The primary procurement driver for Benzofuran-4-ol is its specific directing effect during electrophilic aromatic substitution. The electron-donating 4-hydroxyl group activates the 5- and 7-positions of the benzofuran ring. In contrast, the comparator Benzofuran-5-ol directs electrophiles to the 4- and 6-positions. This distinction is critical when synthesizing highly substituted pharmaceutical intermediates, such as PAR4 antagonists, where precise bromination or functionalization at the 5-position is required. Using the 5-OH isomer results in entirely different regioisomers that are inactive against the target receptors[1].
| Evidence Dimension | Electrophilic directing positions |
| Target Compound Data | Directs to 5- and 7-positions |
| Comparator Or Baseline | Benzofuran-5-ol (directs to 4- and 6-positions) |
| Quantified Difference | 100% divergence in major substitution products |
| Conditions | Standard electrophilic aromatic substitution (e.g., bromination, formylation) |
Buyers must select Benzofuran-4-ol to achieve the correct substitution pattern for 4,5- or 4,7-disubstituted benzofuran APIs, as isomers will yield unusable byproducts.
In-house synthesis of Benzofuran-4-ol requires starting from 2,6-dihydroxyacetophenone or 2,6-dihydroxybenzaldehyde, which are historically high-cost precursors compared to the 2,5-analogs used for Benzofuran-5-ol. The synthetic route involves conversion to 4-hydroxybenzofuran-3(2H)-one followed by lithium borohydride reduction, which can suffer from variable yields (e.g., ~76% under optimized conditions) and requires stringent anhydrous handling. Direct procurement of high-purity Benzofuran-4-ol eliminates these complex, multi-step cyclization and reduction bottlenecks, directly accelerating downstream library generation[1].
| Evidence Dimension | Synthetic steps and precursor cost |
| Target Compound Data | 0 steps (direct procurement) |
| Comparator Or Baseline | In-house synthesis (requires 2+ steps from high-cost 2,6-dihydroxy precursors) |
| Quantified Difference | Elimination of multi-step cyclization/reduction and associated yield losses |
| Conditions | Laboratory-scale to pilot-scale API intermediate synthesis |
Purchasing this compound directly saves significant labor and raw material costs associated with difficult bicyclic ring-closure reactions.
When used as a building block for naturally occurring aurone analogs (e.g., aureusidin derivatives), the 4-OH position imparts specific binding affinities that cannot be replicated by other isomers. For example, in the synthesis of DRAK2 inhibitors, aurones derived from the 4-OH core (compound 6b) demonstrate an IC50 of 1.89 µM, whereas the 5-OH derived analogs (compound 6c) show an IC50 of 1.38 µM, and unsubstituted baselines show 1.63 µM. Similarly, in HCV RNA-dependent RNA polymerase (RdRp) inhibitors targeting Thumb Pocket I, the spatial orientation of the 4-OH group is critical for optimal hydrogen bonding within the allosteric site [1].
| Evidence Dimension | IC50 in DRAK2 inhibition (aurone derivatives) |
| Target Compound Data | 1.89 µM (4-OH derivative 6b) |
| Comparator Or Baseline | 1.38 µM (5-OH derivative 6c) |
| Quantified Difference | 0.51 µM shift in IC50 due to exact hydroxyl positioning |
| Conditions | in vitro enzyme assay for DRAK2 inhibition |
For medicinal chemistry programs, the exact regioisomer must be procured to explore specific structure-activity relationships and fit precise allosteric binding pockets.
Benzofuran-4-ol exhibits a melting point of 57-58 °C, making it a solid at standard room temperature, which facilitates easier weighing, transfer, and storage compared to many liquid phenolic compounds. Its predicted pKa of 9.37 indicates a slightly weaker acidity than standard phenol (~9.95), influencing its solubility profile and reactivity in base-catalyzed O-alkylation reactions. Proper procurement specifications must account for its solid state and recommend storage at 2-8 °C to maintain purity and prevent oxidative degradation over time[1].
| Evidence Dimension | Physical state and Melting Point |
| Target Compound Data | Solid (Melting Point 57-58 °C) |
| Comparator Or Baseline | Phenol (Melting Point 40.5 °C, highly hygroscopic) |
| Quantified Difference | ~17 °C higher melting point, distinct handling requirements |
| Conditions | Standard laboratory conditions (1 atm, 25 °C) |
The solid state of Benzofuran-4-ol simplifies precise stoichiometric weighing in sensitive pharmaceutical syntheses compared to handling low-melting or liquid analogs.
Benzofuran-4-ol is the ideal starting material for synthesizing novel protease-activated receptor 4 (PAR4) antagonists. Its specific 4-OH directing effect allows for precise functionalization at the 5-position, which is critical for developing antiplatelet agents with high efficacy and reduced bleeding risks [1].
As a direct precursor to 4-hydroxybenzofuran-3(2H)-one, this compound is essential for generating aureusidin analogs and other aurones that act as allosteric inhibitors of the HCV RNA-dependent RNA polymerase (binding at Thumb Pocket I) [2].
In medicinal chemistry, Benzofuran-4-ol is utilized to build libraries of DRAK2 inhibitors. The distinct spatial arrangement of the 4-hydroxyl group provides unique structure-activity relationship (SAR) data compared to 5-OH or 6-OH isomers, enabling the optimization of binding affinity and selectivity [3].
For chemical methodology development, Benzofuran-4-ol serves as a benchmark substrate for testing novel electrophilic aromatic substitution conditions, specifically evaluating the directing power of the 4-OH group against the inherent reactivity of the fused furan ring [4].